Capstat

Description

Historical Context and Evolution of Chemical Compound Discovery

The history of chemical compound discovery is deeply intertwined with the evolution of chemistry as a science. Early "chemists" focused on practical problems, such as creating dyes, perfumes, soaps, and working with metals and glass. libretexts.orgwikipedia.org This early work was often empirical, relying on recipes and careful observation rather than theoretical understanding. libretexts.org Major progress in establishing chemistry on a solid foundation began with figures like Robert Boyle in the 17th century, who developed ideas about the behavior of gases and the combination of small particles to form molecules. libretexts.org John Dalton's atomic theory in the early 19th century provided a more systematic way to think about chemistry. libretexts.orgwikipedia.org The 1700s saw rapid development, with the isolation and characterization of various gases. libretexts.org The 1800s brought the discovery of many new compounds and the development of a stronger theoretical basis, including Amadeo Avogadro's work on the quantitative aspects of chemistry. libretexts.org The concept of the chemical compound itself emerged more clearly in the late 17th and early 18th centuries, influenced by reflections on operations in metallurgy and pharmacy. cambridge.org The artificial synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, demonstrating that organic compounds could be produced from inorganic starting materials, challenging the vital force theory and opening up the field of organic chemistry. wikipedia.orglumenlearning.com The expansion of known substances throughout the 19th century, particularly in organic chemistry after 1830, significantly contributed to the understanding and classification of elements and compounds. nih.gov

The discovery of specific chemical compounds like Nitenpyram (B241) and Capreomycin (B601254) fits within this broader historical context of chemical exploration and targeted research. Nitenpyram, a neonicotinoid, is part of a class of insecticides developed in the late 20th century. wikipedia.org Its precursor was first synthesized in 1970, and the neonicotinoid mode of action was identified in 1984. wikipedia.org Nitenpyram itself was known under a codename during field testing starting in 1989, with its first documented commercial use as an agricultural insecticide in 1995. wikipedia.org Capreomycin is an older compound, identified as an antibiotic belonging to the aminoglycoside family and used in the treatment of tuberculosis. nih.govdrugbank.com

Rationale for Investigating Capstat as a Chemical Entity

The rationale for investigating Nitenpyram and Capreomycin as chemical entities stems from their distinct structures and the interactions they undergo at the molecular level.

Nitenpyram is a neonicotinoid, a class of neuro-active insecticides chemically similar to nicotine. wikipedia.org Its chemical structure, (E)-N-[(6-Chloropyridin-3-yl)methyl]-N1-ethyl-N′1-methyl-2-nitroethene-1,1-diamine, dictates its interaction with insect-specific nicotinic acetylcholine (B1216132) receptors (nACHr). wikipedia.orgauravet.comdefra.gov.uknoahcompendium.co.ukvetcontact.com The investigation into Nitenpyram as a chemical entity focuses on understanding how its specific structural features enable it to bind irreversibly to these receptors, thereby blocking neural signaling in insects. wikipedia.org This chemical interaction is the basis of its insecticidal activity. Research delves into the specifics of this binding at a molecular level, exploring the chemical forces and structural conformations involved. Studies may also investigate its chemical stability and behavior in different environments due to its use as an insecticide. herts.ac.ukherts.ac.uk

Capreomycin is a cyclic peptide antibiotic belonging to the aminoglycoside family. nih.govdrugbank.com Its chemical investigation is driven by its ability to inhibit protein synthesis in bacteria, particularly Mycobacterium tuberculosis. nih.govdrugbank.com The rationale for studying Capreomycin as a chemical entity lies in understanding how its complex cyclic peptide structure interacts with the bacterial 70S ribosomal unit. nih.govdrugbank.com Research aims to elucidate the precise binding sites and the chemical nature of the interactions that lead to the inhibition of protein synthesis and the production of abnormal proteins essential for bacterial survival. nih.govdrugbank.com Understanding these molecular interactions is crucial for comprehending its antibiotic mechanism.

The distinct chemical properties of these compounds are central to their investigation.

| Property | Nitenpyram | Capreomycin IA |

| Chemical Formula | C₁₁H₁₅ClN₄O₂ wikipedia.org | C₂₅H₄₄N₁₄O₈ nih.govuni.lu |

| Molar Mass | 270.72 g/mol wikipedia.orgherts.ac.ukherts.ac.uk | 668.7 g/mol nih.gov |

| Appearance | Pale yellow crystalline solid wikipedia.orgvetcontact.com | Solid/White to off-white medline.com |

| Melting Point | 82 °C (180 °F; 355 K) wikipedia.org or 83˚C–84˚C vetcontact.com | No data available medline.com |

| Solubility in Water | 840 g/L (20˚C, pH: 7.0) vetcontact.com | Soluble in water medline.com |

| Partition Coefficient (n-octanol/water) | log P = –0.64 (25˚C) vetcontact.com | Log Kow < -5 at pH 7 medline.com |

| Chemical Stability | Stable under recommended storage conditions medline.com | Stable under recommended storage conditions medline.com |

These properties, determined through chemical analysis, provide fundamental data for understanding the behavior and potential applications of Nitenpyram and Capreomycin.

Overview of Current Academic Research Paradigms for this compound

Academic research on chemical compounds like Nitenpyram and Capreomycin falls under various paradigms within chemistry and related fields, driven by the desire for fundamental understanding and potential applications. Research paradigms provide a philosophical and theoretical framework that guides the research process, influencing the questions asked, the methods used, and how knowledge is interpreted. rcs.ac.ukresearcher.lifepaperpal.comresearchgate.net

For Nitenpyram, academic research paradigms include:

Chemical Biology/Molecular Pharmacology: Investigating the specific chemical interactions between Nitenpyram and insect nicotinic acetylcholine receptors at a molecular level. This involves studying binding kinetics, receptor-ligand interactions, and the resulting downstream chemical events that lead to neurotoxicity in insects. wikipedia.orgauravet.comdefra.gov.uknoahcompendium.co.ukvetcontact.com

Synthetic Chemistry: Research into alternative or improved synthesis routes for Nitenpyram and its analogs. This involves designing and executing chemical reactions to create the molecule, optimize yields, and potentially modify the structure to study structure-activity relationships from a chemical perspective.

Environmental Chemistry: Studying the fate and behavior of Nitenpyram in the environment, including its degradation pathways, persistence, and potential interactions with other chemical species in soil and water. herts.ac.ukherts.ac.uk

For Capreomycin, academic research paradigms include:

Chemical Biology/Molecular Biology: Focusing on the chemical mechanism by which Capreomycin inhibits bacterial protein synthesis. This involves detailed studies of its binding to the bacterial ribosome, identifying the specific ribosomal components it interacts with, and understanding how this interaction chemically disrupts peptide chain elongation and leads to the production of abnormal proteins. nih.govdrugbank.com

Structural Biology (with a chemical focus): Utilizing techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of Capreomycin and its complex with the ribosome, providing insights into the chemical basis of their interaction.

Analytical Chemistry: Developing and refining methods for the detection, quantification, and characterization of Capreomycin in various matrices, relevant for both fundamental research and quality control.

Both compounds may also be subject to research under paradigms such as Computational Chemistry , using modeling and simulation to predict their properties, reactivity, and interactions with biological targets based on their chemical structures. enhesa.com

These research paradigms, whether rooted in positivism seeking objective truths through quantitative methods or interpretivism seeking understanding through qualitative approaches (though chemical research often leans towards positivism), provide the framework for advancing our knowledge of Nitenpyram and Capreomycin as chemical entities. rcs.ac.ukresearcher.lifepaperpal.comresearchgate.net The goal is to understand their fundamental chemical behavior, which can inform their use, development, and potential mitigation of any unintended environmental impacts.

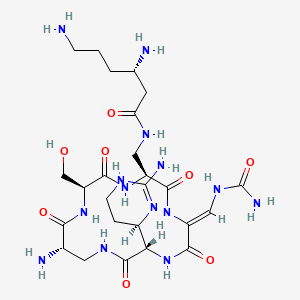

Structure

2D Structure

3D Structure

Properties

CAS No. |

37280-35-6 |

|---|---|

Molecular Formula |

C25H44N14O8 |

Molecular Weight |

668.7 g/mol |

IUPAC Name |

(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |

InChI |

InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47)/b15-9-/t11-,12-,13+,14-,16-,18-/m0/s1 |

InChI Key |

JNIIDKODPGHQSS-MPSMQSNBSA-N |

Isomeric SMILES |

C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |

Canonical SMILES |

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

Origin of Product |

United States |

Synthesis and Derivatization of Capstat and Analogues

Chemoenzymatic Synthetic Routes for Capstat

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic catalysis. This approach is particularly valuable for synthesizing complex molecules with multiple chiral centers, such as peptides. While specific detailed chemoenzymatic routes for Capreomycin (B601254) IA were not extensively detailed in the consulted literature, the principles of chemoenzymatic synthesis are highly relevant to such structures. Enzymes can catalyze highly selective transformations, including stereoselective steps, which are often challenging to achieve solely through chemical methods. mit.edunih.govrsc.org

General applications of chemoenzymatic synthesis in producing complex molecules highlight advantages such as milder reaction conditions, reduced need for protecting groups, and improved stereochemical control. mit.edunih.gov For peptide synthesis, enzymes like proteases or ligases can be employed to form peptide bonds with high specificity, potentially simplifying coupling steps compared to purely chemical methods. nih.gov The integration of enzymatic steps into a chemical synthesis pathway can lead to more efficient and sustainable routes for accessing complex natural products and their analogues. mit.edursc.org Examples in the literature demonstrate the successful application of chemoenzymatic strategies for the synthesis of other complex molecules, showcasing the potential for this approach in accessing challenging targets like Capreomycin IA. rsc.orgresearchgate.net

Design Principles for this compound Analogues

Designing analogues of complex natural products like this compound involves strategic considerations to modulate their biological activity, improve pharmacokinetic properties, or explore novel interactions. General principles in analogue design often involve systematic structural modifications based on structure-activity relationships (SAR) or rational design approaches. drugdesign.org

Strategic Modifications for Enhanced Biological Activity

Strategic modifications aim to enhance desired biological activities or introduce new ones. This can involve altering specific functional groups, modifying the peptide backbone, or changing side chains. nih.govuniroma1.it For peptide-based compounds, modifications can include amino acid substitutions, incorporation of non-natural amino acids, cyclization, or terminal modifications. These changes can impact factors such as target binding affinity, stability against enzymatic degradation, and cellular uptake. Understanding the interaction of this compound with its biological target is crucial for guiding these modifications effectively. drugdesign.org Research findings in medicinal chemistry demonstrate that even subtle changes in chemical structure can lead to significant differences in biological properties. drugdesign.org

Rational Design Frameworks for this compound Derivatives

Rational design frameworks utilize structural information of the target and the ligand, computational modeling, and accumulated SAR data to guide the design of new derivatives. drugdesign.orgnih.govresearchgate.netrsc.org This approach moves beyond empirical trial-and-error by employing a systematic strategy. Techniques such as molecular docking and dynamics simulations can predict how modified this compound structures might interact with their biological targets, allowing for the prioritization of synthesis targets. nih.gov Quantitative structure-activity relationship (QSAR) models can also be employed to build predictive models correlating structural features with biological activity, further informing the design process. nih.gov Rational design principles emphasize a data-driven approach to create derivatives with desired characteristics. nih.govresearchgate.net

Advanced Methodologies for Chemical Modification and Scaffold Diversification

Advanced methodologies provide powerful tools for the chemical modification of this compound and the diversification of its structural scaffold. Scaffold diversification, including techniques like scaffold hopping, involves generating compounds with different core structures while retaining key interaction features with the biological target. nih.govuniroma1.itmdpi.comarxiv.org This can lead to the discovery of novel chemotypes with improved properties or circumvent issues associated with the original scaffold.

Modern synthetic techniques, including solid-phase peptide synthesis, parallel synthesis, and flow chemistry, can facilitate the efficient generation of libraries of this compound analogues. nih.gov Furthermore, advancements in areas like diversity-oriented synthesis (DOS) aim to generate a wide range of structurally diverse molecules from common starting materials or scaffolds. nih.gov Computer-aided drug design (CADD) and artificial intelligence (AI)-driven approaches are increasingly being used to explore vast chemical spaces and propose novel this compound derivatives with predicted desirable properties. nih.govarxiv.org These advanced methodologies enable systematic exploration of chemical space around the this compound structure, facilitating the discovery of analogues with enhanced or altered biological profiles.

Molecular Interactions and Target Identification of Capstat

Elucidation of Capstat's Molecular Targets

Identifying the molecular targets of a small molecule like this compound can be challenging, especially when its effects might involve multiple proteins or pathways. Several approaches are employed to deconvolve these interactions.

Chemical Proteomics for Target Deconvolution

Chemical proteomics is a powerful approach for the unbiased identification of protein targets of small molecules within complex biological systems. evotec.commdpi.comresearchgate.net This method often involves the use of chemical probes that are structurally related to the small molecule of interest, allowing for the capture and enrichment of interacting proteins. researchgate.netrsc.org Affinity purification coupled with mass spectrometry (AP-MS) is a key technique in chemical proteomics. ebi.ac.ukthermofisher.comcreative-proteomics.comnih.gov In AP-MS, a "bait" molecule (in this case, a this compound-based probe) is immobilized on a matrix, and protein mixtures are passed through. ebi.ac.uk Interacting proteins ("prey") are captured, isolated, and then identified using mass spectrometry. ebi.ac.ukthermofisher.com This allows for the proteome-wide profiling of native proteins that interact with the compound. evotec.com Chemical proteomics can identify both covalent and non-covalent protein targets and can be performed in live cells or cell lysates. evotec.commdpi.com This approach can provide a comprehensive view of the protein targets of active small molecules. researchgate.net

Direct Biochemical Binding Assay Development and Implementation

Direct biochemical binding assays are designed to measure the binding of a molecule to its target in a controlled in vitro setting. These assays can provide quantitative information about the binding event. Examples of direct binding assays include techniques that measure the interaction between a ligand and a receptor. creative-biolabs.comrauh-lab.de These methods often involve immobilizing one binding partner and measuring the binding of the other, which is typically labeled for detection. creative-biolabs.commalvernpanalytical.com Techniques like ELISA can be used in direct binding assay formats to quantify the binding of molecules. creative-biolabs.comvela-labs.at The development and implementation of a direct binding assay for this compound would involve purifying potential target proteins and establishing conditions under which this compound binding can be directly measured, for instance, using a labeled version of this compound or a method that detects the binding event without a label, such as surface plasmon resonance (SPR). malvernpanalytical.comvela-labs.at

Genetic Interaction Profiling for Target Identification

Genetic interaction profiling involves systematically analyzing the genetic consequences of perturbing a gene in the presence of a small molecule. This can reveal genes or pathways that are functionally related to the compound's activity, indirectly pointing to its molecular targets. Approaches like synthetic lethality screening, often utilizing CRISPR-based methods, can identify genetic alterations that, when combined with the presence of a compound, lead to a specific phenotype, such as cell death. reparerx.com This can help in identifying novel targets and understanding the cellular mechanisms influenced by the compound. reparerx.com By screening against a library of genetic perturbations, researchers can build a profile of interactions that can be computationally analyzed to infer the compound's direct or indirect targets. researchgate.netusc.edu

Quantitative Characterization of this compound-Target Binding

Once potential targets are identified, it is crucial to quantitatively characterize the binding interaction to understand its strength and dynamics.

Kinetic and Equilibrium Binding Parameters

Quantitative binding studies provide key parameters that describe the interaction between this compound and its targets. These include kinetic parameters, such as the association rate constant (kon or ka) and the dissociation rate constant (koff or kd), and equilibrium parameters, such as the equilibrium dissociation constant (Kd) and the equilibrium association constant (Ka or Kf). malvernpanalytical.comvela-labs.atrevvity.comderangedphysiology.comlibretexts.orgenzymlogic.com

The association rate constant (kon) describes how quickly the complex between this compound and its target forms, while the dissociation rate constant (koff) describes how quickly the complex dissociates. malvernpanalytical.comderangedphysiology.comnih.gov The ratio of koff to kon defines the equilibrium dissociation constant (Kd), which is a measure of the affinity between this compound and its target. malvernpanalytical.comrevvity.comderangedphysiology.comlibretexts.org A lower Kd value indicates higher binding affinity. derangedphysiology.comlibretexts.org The equilibrium association constant (Ka) is the reciprocal of the Kd. derangedphysiology.comlibretexts.org

These parameters can be determined using various techniques, including those that measure binding in real-time, such as SPR. malvernpanalytical.comvela-labs.at Kinetic binding data provides insights into the duration of the compound-target interaction, which can be important for understanding the compound's pharmacological effects. enzymlogic.comnih.gov

Here is a conceptual table illustrating typical binding parameters:

| Parameter | Symbol | Description | Units (Example) |

| Association Rate Constant | kon or ka | Rate of complex formation | M-1s-1 |

| Dissociation Rate Constant | koff or kd | Rate of complex dissociation | s-1 |

| Equilibrium Dissociation Constant | Kd | Measure of binding affinity (dissociation favored) | M (or nM, µM) |

| Equilibrium Association Constant | Ka or Kf | Measure of binding affinity (association favored) | M-1 |

Stoichiometric Analysis of Compound-Protein Complexes

Stoichiometry refers to the molecular ratio at which this compound binds to its target protein(s). vanderbilt.edunanotempertech.com Determining the stoichiometry is crucial for understanding the nature of the interaction and how many binding sites are available on the target. For instance, a 1:1 stoichiometry indicates that one molecule of this compound binds to one molecule of the target protein. However, some proteins may have multiple binding sites, leading to different stoichiometric ratios. nih.govpharmacy180.com

Methods for determining protein complex stoichiometry often involve quantitative mass spectrometry or other analytical techniques that can measure the amounts of each component in a purified complex. mpi-cbg.depolyquant.denih.gov Techniques like affinity capillary electrophoresis (ACE) can also be used to determine binding stoichiometry for interactions between molecules like antibodies and antigens, which can be adapted for other protein-ligand interactions. nih.gov Saturation binding experiments, where increasing concentrations of one binding partner are added to a fixed concentration of the other, can also provide information about stoichiometry, particularly when the target concentration is significantly higher than the Kd. nanotempertech.com Analysis of binding data using methods like Scatchard plots can help determine the number of binding sites (N) on a protein for a ligand. pharmacy180.comuam.es

Here is a conceptual table illustrating potential stoichiometric ratios:

| This compound Molecules | Target Protein Molecules | Ratio |

| 1 | 1 | 1:1 |

| 2 | 1 | 2:1 |

| 1 | 2 | 1:2 |

| n | m | n:m |

Molecular Target Validation Strategies for this compound

Preclinical Validation of Putative this compound Targets

Preclinical validation of this compound's (Capreomycin IA) efficacy and, indirectly, its molecular targets, has been extensively conducted using the murine model of tuberculosis infection. asm.org This model is a standard tool for testing antituberculosis drugs. asm.org Studies in mice have demonstrated the ability of Capreomycin (B601254) IA to reduce pulmonary bacterial loads. asm.org For instance, investigations comparing intrapulmonary aerosol delivery to subcutaneous injection in mice experimentally infected with M. tuberculosis showed similar reductions in pulmonary bacterial load after a period of treatment. asm.org These studies, while employing different dosing regimens and total doses depending on the administration route, provide in vivo evidence of Capreomycin IA's effectiveness against the bacterium. asm.org

Mechanistic Elucidation of Capstat S Biological Actions

Investigation of Capstat's Mechanism of Action

Understanding how this compound exerts its effects involves detailed studies into its direct molecular targets and the initial events triggered by its presence.

Enzyme Kinetics Studies with this compound

Enzyme kinetics studies are crucial for characterizing the interaction between this compound and its target enzymes. These studies typically involve measuring reaction rates under varying conditions, such as different substrate and inhibitor concentrations, to determine kinetic parameters like Ki (inhibition constant) and Vmax (maximum reaction rate). Such analyses can reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the affinity of this compound for the enzyme. Studies have indicated that this compound, known by the active compound nitenpyram (B241), functions as an insect neurotoxin by blocking neural signaling in the central nervous system wikipedia.org. This is achieved by binding to nicotinic acetylcholine (B1216132) receptors (nAChr), which are a type of enzyme-linked receptor, preventing the binding of acetylcholine and disrupting ion flow, leading to paralysis and death in insects wikipedia.org.

Receptor Binding Profiling of this compound and its Analogues

Receptor binding profiling provides insights into the selectivity and affinity of this compound and related compounds for various receptors. This involves incubating the compound with a panel of receptors and measuring the extent of binding. High-throughput screening methods can be employed to assess binding across a wide range of targets. For this compound, which contains the active compound nitenpyram, studies have shown it acts as an agonist of nicotinic acetylcholine receptors (nAChR) selleckchem.comselleckchem.com. Nitenpyram exhibits high selectivity towards the variation of nAChR found in insects, explaining its targeted insecticidal activity wikipedia.org. While it is an agonist for the mammalian nAChR, it demonstrates a much lower affinity compared to its binding in insects wikipedia.org.

Characterization of this compound's Effects on Cellular Permeability and Ion Flux

The impact of this compound on cellular permeability and ion flux is a key aspect of its mechanism, particularly for compounds targeting ion channels or receptors linked to ion flow. Changes in membrane permeability can be quantified by measuring the movement of ions or other molecules across the cell membrane. Ion flux can be assessed using techniques such as patch-clamp electrophysiology or fluorescent indicators sensitive to ion concentrations. For compounds like nitenpyram (Capstar), which target nicotinic acetylcholine receptors, their action directly impacts ion channels that are part of these receptors wikipedia.orgrsc.org. Binding to nAChR disrupts the normal flow of ions across the postsynaptic membrane of neurons, leading to the observed neurotoxic effects in insects wikipedia.org. Permeability refers to how easily a substance moves across a membrane, while conductance relates to the movement of charged particles generating an electric current cvphysiology.com. Changes in membrane potential primarily occur due to alterations in ion conductances and associated ion currents cvphysiology.com.

Cellular Pathway Modulation by this compound

Beyond direct enzyme or receptor interactions, this compound can modulate various cellular pathways, influencing a range of downstream biological processes.

Analysis of Signal Transduction Cascade Perturbations by this compound

Signal transduction cascades are intricate networks of molecular interactions that transmit signals from the cell surface or within the cell to trigger specific cellular responses wikipedia.org. Perturbations in these cascades by this compound can be investigated through techniques like Western blotting to assess protein phosphorylation or activation, or by measuring the levels of second messengers. While the primary mechanism of this compound (nitenpyram) involves direct interaction with nAChRs in insects wikipedia.org, which are linked to signal transduction, the provided information does not detail specific downstream signal transduction cascades modulated by this compound itself in a broader biological context beyond its insecticidal action. However, the general principle is that receptor activation or inhibition, as seen with nitenpyram's action on nAChRs, can initiate or block downstream signaling events wikipedia.org.

Proteomic Analysis of Protein Post-Translational Modifications Induced by this compound

Comprehensive proteomic analysis is a powerful technique used to identify and quantify protein post-translational modifications (PTMs), which play crucial roles in regulating protein function, localization, and interactions. 1mg.comresearchgate.net Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation, among others. researchgate.net Analyzing PTMs induced by a compound can provide insights into its cellular targets and downstream signaling pathways. 1mg.com However, specific research detailing the proteomic analysis of protein post-translational modifications directly induced by this compound (Capreomycin IA) in biological systems was not found in the available information.

Cellular Uptake Mechanisms and Intracellular Trafficking of this compound

The cellular uptake and intracellular trafficking of a compound determine its bioavailability and access to intracellular targets. ontosight.ai Cells employ various mechanisms to internalize substances, including both energy-dependent and energy-independent pathways. Following internalization, compounds can be trafficked to different subcellular compartments, influencing their fate and activity. Despite the importance of these processes for understanding a compound's biological effects, specific research elucidating the detailed cellular uptake mechanisms and intracellular trafficking of this compound (Capreomycin IA) in relevant cell types is not available in the provided search results.

Subcellular Localization and Intracellular Fate of this compound

Upon entering a cell, a compound's subcellular localization dictates its proximity to potential targets and its ultimate fate, such as degradation or efflux. Intracellular trafficking involves movement through various organelles like endosomes, lysosomes, and potentially the cytoplasm or nucleus, depending on the compound and cell type. Information regarding the specific subcellular compartments where this compound localizes after cellular uptake and its intracellular fate (e.g., metabolism, storage, or excretion) is not available in the consulted sources.

Structure Activity Relationships and Computational Studies of Capstat

Quantitative Structure-Activity Relationship (QSAR) Modeling for Capstat Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique employed to establish mathematical relationships between the chemical structures of compounds and their observed biological activities. This approach allows for the prediction of the activity of novel or untested compounds based on their structural and physicochemical properties. acs.orgmarwadiuniversity.ac.injocpr.com

Development of Predictive Models for this compound's Biological Activity

Predictive models for this compound's biological activity are developed by correlating various molecular descriptors of this compound and its analogues with their experimentally determined activities, such as minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. These models can leverage different computational algorithms, including machine learning techniques like logistic regression, C5.0, and support vector machines (SVM). acs.orgnih.gov For instance, machine learning models have been developed to predict capreomycin (B601254) resistance in Mycobacterium species based on the physicochemical, evolutionary, and secondary structure properties of protein sequences, achieving test accuracies exceeding 80%. nih.gov The development of robust QSAR models relies on high-quality and well-managed data, ideally from specific biological assays. jocpr.comnih.gov

Identification of Critical Structural Features Governing this compound's Potency

QSAR modeling plays a vital role in identifying the specific structural features within the this compound molecule that are critical for its antibacterial potency. By analyzing the correlation between molecular descriptors and biological activity, researchers can pinpoint substructures or physicochemical properties that significantly influence how strongly this compound interacts with its ribosomal target. Studies on capreomycin analogues have indicated the importance of specific residues and functional groups for antibacterial activity. oup.comoup.comnih.gov For example, the epsilon-amine of the beta-lysine (B1680149) residue in Capreomycin is considered critical for electrostatic interactions with the backbone phosphates of tRNA at the ribosomal A-site. nih.gov Modifications to this residue, such as N-acetylation by mycobacterial enzymes like Eis, can abolish this interaction and lead to drug deactivation. nih.gov

Computational Chemistry and Molecular Modeling Approaches for this compound

Computational chemistry and molecular modeling techniques provide valuable insights into the behavior of this compound at the atomic level, complementing experimental studies and aiding in the rational design of new compounds. fmhr.orgacs.orgopenaccessjournals.com These methods include molecular docking, molecular dynamics simulations, and the prediction of active conformations. nih.govmdpi.comscielo.brresearchgate.net

Molecular Docking Simulations of this compound-Target Interactions

Molecular docking simulations are used to predict the preferred binding orientations and affinities of this compound with its biological targets, primarily the bacterial ribosome. openaccessjournals.comnih.gov These simulations explore how this compound fits into the ribosomal binding site, identifying key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. openaccessjournals.com Docking studies on capreomycin binding to the 70S ribosome have shown its interaction at the interface between helix 44 of the 30S subunit and helix 69 of the 50S subunit. researchgate.net Molecular docking has also been employed to study the interaction of capreomycin with enzymes involved in resistance, such as the mycobacterial Eis enzyme, predicting that the large binding pocket of Eis can accommodate the capreomycin scaffold. nih.gov The results from docking simulations provide valuable information for understanding the molecular basis of this compound's activity and for guiding the design of analogues with improved binding characteristics. openaccessjournals.comnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics of this compound Complexes

Molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of this compound and its complexes with biological targets under simulated physiological conditions. nih.govmdpi.comscielo.brresearchgate.net Unlike static docking poses, MD simulations capture the dynamic nature of molecular interactions, providing insights into the stability of the bound complex and the conformational changes that may occur upon binding. nih.govmdpi.commdpi.com MD simulations can help refine the results of docking studies and provide a more realistic picture of the binding process. nih.govscielo.br For instance, MD simulations have been used to study the dynamic interactions and stability of protein-ligand complexes, analyzing parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF). mdpi.com While specific detailed MD simulation data solely focused on Capreomycin's conformational dynamics with the ribosome were not extensively found, MD simulations in general are crucial for understanding the dynamic behavior of protein-ligand interactions and conformational changes relevant to drug activity and resistance. mdpi.comfrontiersin.orgrsc.org MD has also been applied to model Capreomycin's interactions with metal ions, such as copper(II), providing insights into potential chelation properties. researchgate.net

Prediction of Active Conformations for this compound Analogues

Predicting the active conformations of this compound analogues is an important aspect of computational studies aimed at designing compounds with enhanced activity. The active conformation is the specific three-dimensional structure that a molecule adopts when it binds to its biological target and exerts its effect. acs.orgunits.it Computational methods, including molecular dynamics simulations and conformational analysis techniques, can be used to explore the conformational landscape of this compound analogues and identify low-energy conformations that are likely to be biologically relevant. mdpi.comrsc.org Understanding the active conformation can inform the design of rigid or semi-rigid analogues that pre-organize the molecule in a favorable orientation for target binding, potentially leading to increased potency and selectivity. While detailed studies specifically on predicting active conformations of this compound analogues were not prominently found, the principles of conformational analysis and prediction using computational methods are broadly applicable in medicinal chemistry for understanding how structural variations influence the biologically relevant shapes of molecules.

Design and Evaluation of Novel Structure-Activity Relationships for this compound

The design and evaluation of novel structure-activity relationships (SAR) for this compound, known chemically as Capreomycin IA, are crucial for developing improved antitubercular agents, particularly in addressing drug resistance. Capreomycin is a cyclic peptide antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB) nih.govrsc.orgfrontiersin.org. It exists as a mixture of four components, with Capreomycin IA being a significant isoform nih.govfrontiersin.orgoregonstate.edu. Understanding how structural modifications to the Capreomycin core affect its activity and properties is key to designing novel derivatives with enhanced efficacy, reduced toxicity, and improved pharmacological profiles.

Research into novel Capreomycin derivatives has involved approaches such as metabolic engineering to generate new analogues. For instance, studies have explored the heterologous production of Capreomycin and the generation of novel derivatives through the manipulation of biosynthetic genes google.com. This method allows for the potential creation of modified capreomycin structures that may exhibit renewed activity against resistant bacterial strains, reduced unwanted side effects, and improved bioavailability compared to the parent compound, which is typically administered via intramuscular injection google.com. Specific novel derivatives, such as 19-OH capreomycin derivatives, have been identified as potential compounds or intermediates for the synthesis of further Capreomycin analogues google.com.

Preclinical Biological Evaluation of Capstat

In vitro Biological Activity Assessments of Capstat

In vitro studies are fundamental to the initial characterization of a compound's biological activity. These assessments are conducted in controlled laboratory environments, often using cell cultures or isolated biological molecules, to investigate specific interactions and effects mdbneuro.comcarcinotech.com. Functional assays are indispensable throughout drug development to evaluate the efficacy, quality, and profile of drugs and their targets njbio.com.

Cell-Based Functional Assays for this compound's Efficacy

Cell-based functional assays are utilized to evaluate the activity and response of live cells under specific conditions accelevirdx.com. These assays can measure key cellular functions such as proliferation, cytotoxicity, signal transduction, and specific enzyme activity, providing direct insights into how cells behave in response to a compound accelevirdx.combioagilytix.com. They are essential for understanding the mechanism of action of drugs and testing the efficacy of therapeutics accelevirdx.com. While cell-based assays are widely used in preclinical evaluation to quantitate transfection efficiencies and levels of protein expression in appropriate cell types mdpi.com, specific detailed findings regarding this compound's efficacy in such cell-based functional assays were not extensively found in the provided search results.

Enzyme Inhibition and Activation Profiling of this compound

Enzyme inhibition and activation profiling studies are conducted to determine how a compound interacts with specific enzymes, which are crucial catalysts regulating biochemical reactions within living organisms researchgate.net. These studies can reveal whether a compound inhibits or activates enzyme activity, providing insights into its potential mechanism of action and therapeutic targets beilstein-institut.demdpi.comthermofisher.com. Enzyme inhibition is a key strategy in managing various diseases researchgate.net. While enzyme inhibition and activation profiling are standard components of preclinical evaluation beilstein-institut.demdpi.comthermofisher.com, specific detailed data on this compound's (Capreomycin IA's) effects on enzyme activity were not extensively found in the provided search results.

High-Throughput Screening Methodologies for this compound Derivatives

High-throughput screening (HTS) methodologies enable the rapid evaluation of large libraries of compounds or their derivatives for desired biological activity pion-inc.comunchainedlabs.comsigmaaldrich.com. HTS is a powerful tool in drug discovery, allowing researchers to systematically explore chemical spaces and identify potential lead compounds unchainedlabs.comsigmaaldrich.comfunmat.org. These methods often utilize automated systems for screening and data analysis sigmaaldrich.com. HTS approaches can be used to scout out potential conditions more systematically and evaluate feasibility unchainedlabs.com. While HTS is commonly applied in the discovery and optimization of drug candidates and their derivatives pion-inc.comunchainedlabs.comsigmaaldrich.com, specific detailed information regarding the application of HTS methodologies for this compound derivatives was not extensively found in the provided search results.

In vivo Efficacy Studies in Preclinical Animal Models for this compound

In vivo efficacy studies are a mandatory step in preclinical drug development, involving the use of animal models to evaluate the therapeutic potential of a compound in a living system mdbneuro.comlabforward.io. These studies aim to demonstrate causal relationships between an investigational agent and a disease-related phenotype in an animal model plos.org. Regulatory agencies typically require in vivo safety and efficacy data from animal models before approving novel candidates for human clinical trials labforward.io.

Selection and Validation of Relevant Animal Model Systems

The selection of appropriate animal model systems is crucial for the translatability of preclinical findings to human clinical applications mdbneuro.comoncodesign-services.comcatapult.org.uktaconic.comaofoundation.org. Relevant animal models should exhibit pathological similarities closely resembling the human condition being studied oncodesign-services.com. Factors to consider include the pharmacological activity of the compound in the model, the model's physiology, and its ability to mimic the target disease or condition catapult.org.uk. Validation of animal models involves assessing how well they predict therapeutic outcomes, their similarity to human disease phenotypes, and their alignment with the disease's biological mechanisms taconic.com. No single animal model perfectly replicates clinical conditions, making a multifactorial approach using complementary models essential taconic.com. Specific details on the selection and validation of relevant animal model systems specifically for this compound (Capreomycin IA) in preclinical efficacy studies were not extensively found in the provided search results.

Discovery and Validation of Pharmacodynamic Biomarkers for this compound

Pharmacodynamic (PD) biomarkers are measures that indicate a biological response to a treatment nuvisan.comcrownbio.com. The discovery and validation of PD biomarkers are important in preclinical studies to understand the relationship between drug exposure and its pharmacodynamic effects nuvisan.com. Biomarkers can provide valuable insights into the pharmacokinetic/pharmacodynamic (PK/PD) relationship of novel drug candidates nuvisan.com. They can also help in making decisions about which candidates to develop further bio-rad.com. Validation ensures that a biomarker is reliable, reproducible, and accurate in predicting clinical outcomes or disease states crownbio.com. While the discovery and validation of pharmacodynamic biomarkers are integral to preclinical evaluation nuvisan.comcrownbio.combio-rad.comsygnaturediscovery.comnih.gov, specific detailed information regarding pharmacodynamic biomarkers for this compound (Capreomycin IA) was not extensively found in the provided search results.

Assessment of Biological Process Modulation by this compound in Animal Models

Preclinical studies utilizing animal models, such as guinea pigs and mice infected with Mycobacterium tuberculosis (Mtb), have been instrumental in evaluating the biological effects and efficacy of Capreomycin (B601254). These models allow for the assessment of the compound's impact on bacterial load and its pharmacokinetic profile within a living system.

Studies in guinea pigs have investigated the efficacy of Capreomycin, including novel formulations for pulmonary delivery. In a guinea pig model of TB, administration of aerosolized Capreomycin particles resulted in significantly lower bacterial burdens in the lungs compared to untreated controls and placebo-treated animals calpaclab.com. This suggests that Capreomycin can modulate the biological process of bacterial proliferation in the lungs of infected animals. Further analysis in guinea pigs showed that a specific dose of aerosolized Capreomycin particles led to a smaller bacterial burden in the lungs compared to lower doses calpaclab.com. Pharmacokinetic studies in guinea pigs have demonstrated efficient absorption of inhaled Capreomycin from the lung into the bloodstream wikipedia.org.

Murine models have also been used to assess Capreomycin's effects, often in combination with other antibiotics like Bedaquiline. In a murine low dose aerosol model of Mtb infection, Capreomycin monotherapy did not significantly reduce the bacterial load in the lungs or spleen compared to untreated mice after four weeks of treatment wikipedia.org, wikipedia.org. However, when combined with Bedaquiline, a significant reduction in bacterial load was observed in the lungs and spleens of mice compared to the untreated group wikipedia.org, wikipedia.org. Preclinical pharmacokinetic studies in mice have indicated that parenterally administered Capreomycin penetrates poorly into the lung wikipedia.org.

These animal studies highlight Capreomycin's ability to modulate bacterial growth in the context of tuberculosis infection, particularly when delivered directly to the lungs or used in combination with other agents.

Investigation of Resistance Mechanisms to this compound

The development of resistance to Capreomycin is a significant challenge in the treatment of MDR-TB. Investigations into the mechanisms of resistance have identified key cellular pathways and molecular alterations that contribute to reduced susceptibility.

Capreomycin exerts its effect by targeting the bacterial ribosome, specifically interacting with the 16S and 23S ribosomal RNA (rRNA) subunits to inhibit protein synthesis nih.gov, uni.lu. Resistance mechanisms often involve alterations to this ribosomal target or pathways affecting drug accumulation within the bacterial cell.

Identification of Cellular Pathways Conferring Resistance to this compound

Cellular pathways conferring resistance to Capreomycin primarily involve modifications to the ribosome and mechanisms that reduce intracellular drug concentration. A key pathway involves the tlyA gene, which encodes a 2'-O-methyltransferase responsible for modifying nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA uni.lu. Loss of function mutations in tlyA result in the absence of these methylations, conferring resistance to Capreomycin researchgate.net, uni.lu, nih.gov. This highlights the importance of ribosomal RNA modification pathways in Capreomycin susceptibility.

Another cellular pathway implicated in resistance involves mutations in the rrs gene, which encodes the 16S rRNA nih.gov, wikipedia.org, wikipedia.org. Mutations at specific positions in the rrs gene, such as A1401G, C1402T, and G1484T, have been associated with Capreomycin resistance, often conferring cross-resistance to other aminoglycosides like Kanamycin and Amikacin nih.gov, wikipedia.org, wikipedia.org.

Efflux pumps can also contribute to antibiotic resistance by actively transporting drugs out of the bacterial cell nih.gov, nih.gov, metabolomicsworkbench.org. While the role of specific efflux pumps in Capreomycin resistance in M. tuberculosis is an area of ongoing research, efflux mechanisms are known to contribute to the intrinsic and acquired resistance of mycobacteria to various drugs nih.gov, nih.gov.

Elucidation of Molecular Mechanisms of Acquired Resistance to this compound

Acquired resistance to Capreomycin at the molecular level often involves specific genetic mutations that affect ribosomal structure or function. Mutations in the tlyA gene are a well-established molecular mechanism of acquired resistance researchgate.net, uni.lu, nih.gov,,, wikipedia.org, wikipedia.org,. These mutations can lead to the inactivation of the TlyA methyltransferase, preventing the critical rRNA methylations required for optimal Capreomycin binding uni.lu,,. Different mutations within the tlyA gene can result in varying levels of resistance researchgate.net.

Mutations in the 16S rRNA gene (rrs) are another significant molecular mechanism of acquired Capreomycin resistance nih.gov, wikipedia.org, wikipedia.org. Specific nucleotide substitutions in the rrs gene have been shown to reduce the binding affinity of Capreomycin to the ribosome nih.gov, wikipedia.org. For instance, the A1401G mutation in rrs is strongly associated with resistance to Capreomycin, Kanamycin, and Amikacin nih.gov, wikipedia.org, wikipedia.org.

Resistance can also arise from mutations in the 23S rRNA,, uni.lu,,. Deletion of nucleotide A1916 in the loop of helix 69 of 23S rRNA has been observed in Capreomycin-resistant clinical isolates of M. tuberculosis,. Point mutations in 23S rRNA can also confer resistance.

Furthermore, the cph gene, found within the Capreomycin biosynthesis gene cluster in the producing organism, encodes a phosphotransferase that can inactivate Capreomycin through phosphorylation, representing a self-resistance mechanism in the bacteria that produces the antibiotic. While this is a mechanism of self-resistance in the producing organism, similar enzymatic inactivation mechanisms could potentially be acquired by other bacteria.

Advanced Research Methodologies and Future Trajectories for Capstat

Integration of Systems Biology ('Omics') for Comprehensive Capstat Analysis

Systems biology utilizes a holistic and integrative approach, often incorporating 'omics' technologies, to understand biological systems qualitatively and quantitatively. nih.gov This approach is valuable for comprehending the effects of chemical perturbations, such as exposure to compounds like this compound. nih.govnih.gov Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide large-scale datasets that can be analyzed computationally to reveal intricate biological details. nih.govfrontiersin.org Integrating data from multiple omics levels can provide complementary information and a more comprehensive picture of a compound's impact. omicscouts.com

Global Gene Expression Profiling (Transcriptomics) in Response to this compound

Global gene expression profiling, or transcriptomics, measures the activity of thousands of genes simultaneously, providing a snapshot of cellular function at the level of messenger RNA (mRNA). wikipedia.orgillumina.com This technique can distinguish how cells react to specific treatments or conditions. wikipedia.org Technologies such as RNA-Seq and microarrays are used for high-throughput measurement and analysis of RNA expression. wikipedia.orgillumina.comnih.gov Applying transcriptomics in studies involving this compound could reveal which genes have altered expression levels in response to the compound. This could provide insights into the cellular pathways and processes affected at the transcriptional level. While transcriptomic analyses are a standard tool in studying the biological effects of compounds, specific detailed gene expression profiling data directly related to this compound were not found in the consulted sources.

Proteomics and Interactomics to Map this compound's Cellular Effects

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. silantes.com The proteome is dynamic and changes in response to various factors, including chemical exposure. silantes.com Interactomics, a subset of proteomics, focuses specifically on mapping protein-protein interactions. nih.gov Changes in protein abundance, modifications, and interactions can significantly impact cellular function and contribute to disease mechanisms. silantes.comnih.gov Quantitative proteomics can provide an in-depth overview of protein expression and interactions. silantes.com Techniques like thermal proteome profiling (TPP) can offer insights into protein states and interactions in their native context. embopress.org Applying proteomics and interactomics to study this compound could help identify the specific proteins that are affected by the compound, how their abundance or modifications change, and how protein interaction networks are altered. This could shed light on the direct and indirect protein targets of this compound and the downstream cellular effects. While these methodologies are powerful for understanding compound effects, specific detailed proteomics or interactomics data directly related to this compound were not found in the consulted sources.

Metabolomics to Characterize Metabolic Shifts Induced by this compound (Preclinical in vivo and in vitro)

Metabolomics is the global study of metabolites within a biological system, providing a direct readout of biochemical activity and cellular responses. nih.govresearchgate.net It is a powerful technology for elucidating mechanisms of toxicity and understanding how biological systems are perturbed by chemical exposures. nih.govresearchgate.net In preclinical research, metabolomics can be applied to both in vitro and in vivo models to characterize metabolic shifts induced by a compound. nih.govuni-konstanz.denuvisan.com This can involve incubating compounds with cellular systems or administering them to animal models and analyzing changes in metabolite patterns using techniques like mass spectrometry. nuvisan.commdpi.com Metabolomics can help identify affected metabolic pathways and potential biomarkers of a compound's effect. nih.govresearchgate.net Applying metabolomics to this compound research could reveal how the compound influences cellular metabolism, identifying specific metabolic pathways that are upregulated or downregulated. This could provide functional insights into the compound's mechanism of action and its impact on cellular energy production, synthesis, or degradation processes in preclinical settings. While metabolomics is increasingly integrated into toxicology and drug development studies, specific detailed metabolomics data directly related to this compound were not found in the consulted sources. nih.govresearchgate.net

Chemical Biology Applications of this compound

Chemical biology is a discipline that applies chemical techniques and often small molecules to study and manipulate biological systems. wikipedia.org It is distinct from biochemistry in its focus on using chemical tools to address biological questions. wikipedia.org Chemical biology approaches can be used to explore biological processes, identify molecular targets, and modulate protein function in living cells. mpg.dechemicalprobes.orgthermofisher.kruu.nl

Development of this compound-Based Chemical Probes for Biological Research

Chemical probes are small-molecule reagents that are potent, selective, and well-characterized modulators of protein function. chemicalprobes.orgthermofisher.kr They are valuable tools in biomedical research for elucidating the roles of target proteins in cells and diseases and can serve as starting points for drug discovery. chemicalprobes.orgthermofisher.krnih.gov High-quality chemical probes are crucial for generating meaningful biological data and can significantly stimulate research activity on a particular protein target. nih.gov The development of chemical probes often involves synthetic chemistry and rigorous validation to ensure selectivity and cell activity. wikipedia.orgchemicalprobes.orgeubopen.org Developing this compound-based chemical probes would involve modifying the this compound structure to create tools that can selectively bind to or modulate specific biological targets, potentially with appended tags for visualization or isolation. Such probes could be used to investigate the distribution and interaction partners of this compound's targets within cells or organisms. While the concept of chemical probes is well-established and their development is an active area of research, specific information on the development or use of this compound-based chemical probes was not found in the consulted sources. chemicalprobes.orgthermofisher.krnih.goveubopen.org

Strategies for Manipulating Specific Biological Systems with this compound

Chemical biology approaches often involve using small molecules to manipulate specific biological systems or processes. wikipedia.orgmpg.de This can include using compounds to control protein function, interfere with molecular interactions, or perturb cellular pathways to study their roles. mpg.de The goal is to gain a deeper understanding of biological mechanisms by selectively altering components of the system. mpg.descholaris.ca Strategies for manipulating biological systems with a compound like this compound could involve using it to selectively inhibit or activate its target(s) to observe the resulting phenotypic changes or downstream effects on cellular processes. This could involve dose-response studies, time-course experiments, or combination studies with other perturbations (e.g., genetic modifications) to dissect the role of this compound's target pathway in a specific biological context. While this compound's known activity as an antibiotic implies it manipulates bacterial biological systems, detailed strategies for using this compound as a chemical biology tool to manipulate specific biological systems in a broader research context were not found in the consulted sources.

Innovative Assay Development and High-Content Screening Strategies for this compound

Innovative assay development for Capreomycin (B601254) IA is crucial for various aspects of research and quality control, including determining purity, analyzing related substances, and therapeutic drug monitoring. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are central to these developments.

Researchers have developed and validated HPLC-based methods for the quantitative analysis of Capreomycin IA and its related substances. These methods often utilize ion-pair chromatography to effectively separate the different components and impurities of Capreomycin sulfate (B86663) vedomostincesmp.ruwho.intresearchgate.netresearchgate.net. Improved ion-pair UHPLC procedures have been established to determine both the main components (IA, IB, IIA, and IIB) and related substances, offering advantages over traditional pharmacopoeial methods by providing enhanced resolution and the ability to detect more impurities vedomostincesmp.ruresearchgate.netresearchgate.net.

Liquid chromatography coupled with mass spectrometry (LC-MS), including tandem mass spectrometry (MS/MS), represents another innovative approach for the analysis of Capreomycin IA. A single-run HPLC-MS multiplex assay has been developed for the therapeutic drug monitoring of various antibiotics used in treating drug-resistant tuberculosis, which includes the identification and quantification of Capreomycin IA and IB components mdpi.com. This method allows for simultaneous detection of multiple drugs, improving efficiency in monitoring drug levels.

The development of these advanced analytical assays is vital for ensuring the quality and consistency of Capreomycin IA preparations and for supporting research into its pharmacokinetics and interactions. While high-content screening (HCS) specifically for Capreomycin IA was not prominently featured in the search results, the availability of sensitive and specific quantitative assays is a prerequisite for implementing HCS strategies in drug discovery and mechanism of action studies. Innovative assay development lays the groundwork for future high-throughput and high-content screening efforts to explore the compound's effects on cellular pathways and identify potential off-targets or synergistic interactions.

Key analytical methods for Capreomycin IA and its components include:

| Method | Application | Key Features | Source |

| Ion-Pair UHPLC | Determination of main components and related substances | Enhanced resolution, ability to detect more impurities | vedomostincesmp.ruresearchgate.netresearchgate.net |

| HPLC with UV detection | Quantitative analysis of Capreomycin IA/IB, related substances, and content | Separation of components and impurities | who.intresearchgate.netresearchgate.netnih.gov |

| HPLC-MS/MS | Therapeutic drug monitoring, identification of components | Simultaneous quantification of multiple antibiotics, identification of isoforms | mdpi.com |

| Two-dimensional (2D) LC-Q-TOF MS | High-resolution analysis and identification of impurities | Detailed structural characterization of impurities | researchgate.net |

Future Directions in this compound Compound Class Research

Future research directions for Capreomycin IA and related compounds are focused on expanding its therapeutic utility, improving delivery methods, and understanding its biological interactions more deeply.

Exploration of Novel Biological Roles and Therapeutic Indications for this compound

Beyond its established role as a protein synthesis inhibitor targeting the ribosome in mycobacteria, research continues to explore the nuances of Capreomycin IA's biological activity researchgate.netnih.govasm.orgasm.orgnih.govnih.gov. Studies have suggested a more specific interaction involving the disruption of the interaction between ribosomal proteins L12 and L10, which are essential for ribosomal function and protein synthesis nih.govasm.org. This finding could provide novel insights for the discovery of new anti-TB drugs targeting this interaction.

Furthermore, there is interest in exploring therapeutic indications beyond active MDR-TB. Capreomycin has shown bactericidal activity against non-replicating M. tuberculosis bacilli, suggesting a potential role in treating latent tuberculosis infections asm.org. This represents a significant potential future therapeutic application, as latent TB is a major reservoir for active disease.

While the primary focus remains on tuberculosis, a deeper understanding of Capreomycin IA's interaction with the ribosome and its effects on bacterial physiology could potentially uncover other biological roles or lead to the investigation of its activity against a broader spectrum of pathogens or in different disease contexts, although current research prominently highlights its antitubercular properties.

Development of Preclinical Combinatorial Approaches Involving this compound

Given the challenge of drug resistance in tuberculosis, the development of effective combinatorial approaches involving Capreomycin IA is a key area of preclinical research. Capreomycin is already used as part of multi-drug regimens for MDR-TB researchgate.netnih.govresearchgate.netepfl.chmdpi.com. Future directions involve optimizing these combinations and exploring novel co-delivery strategies.

One promising approach is the development of inhaled formulations combining Capreomycin with other anti-TB agents. Preclinical studies are investigating spray-dried powder formulations containing Capreomycin and CPZEN-45, a caprazamycin (B1248949) derivative, for inhaled delivery nih.govresearchgate.net. This strategy aims to improve drug delivery directly to the site of infection in the lungs, potentially increasing efficacy and reducing systemic toxicity. Data from such studies include analyses of aerosol performance and drug distribution nih.govnih.govresearchgate.net.

| Formulation | Flow Rate (L/min) | Emitted Fraction (EF %) | Fine Particle Fraction (FPF %) |

| A1 | 90 | 95.67 ± 0.58 | 54.54 ± 1.80 |

| B1 | 90 | 96.63 ± 0.47 | 55.38 ± 1.48 |

| A1 | 60 | 97.12 ± 0.37 | 48.40 ± 1.51 |

| B1 | 60 | 97.50 ± 0.50 | 47.26 ± 1.66 |

Another preclinical combinatorial approach involves the co-delivery of Capreomycin with antimicrobial peptides. Research is exploring inhaled powder formulations combining Capreomycin with D-LAK peptides to combat drug-resistant tuberculosis nih.gov. These studies assess the synergistic effects of the combination and the aerosol performance of the co-formulated powders nih.gov.

High-throughput screening methods are also being employed to identify synergistic or antagonistic interactions between Capreomycin and other potential drug candidates against M. tuberculosis mdpi.com. These studies contribute to the rational design of new and improved combination therapies. Preclinical models, such as murine models of tuberculosis infection, are used to evaluate the efficacy of these combinatorial regimens delivered via different routes, including intrapulmonary aerosol delivery asm.org.

The development of these preclinical combinatorial approaches is essential for overcoming drug resistance, reducing treatment duration, and improving patient outcomes in tuberculosis therapy.

Q & A

Q. What interdisciplinary frameworks are critical for studying this compound’s environmental impact post-excretion?

- Methodological Answer : Combine ecotoxicology assays (e.g., Daphnia magna mortality tests) with environmental fate modeling (e.g., EPI Suite) to predict bioaccumulation. Partner with analytical chemists to detect this compound residues in wastewater via UPLC-QTOF-MS, ensuring detection limits ≤1 ppb .

Methodological Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.